N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(methylsulfamoyl)benzamide
Description
N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(methylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a cyclopentylpiperidine moiety and a methylsulfamoyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(methylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-14-12-16(13-19(15(14)2)27(25,26)21-3)20(24)22-17-8-10-23(11-9-17)18-6-4-5-7-18/h12-13,17-18,21H,4-11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODXZIVWWRXSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC)C(=O)NC2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(methylsulfamoyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved through the acylation of an appropriate aniline derivative with a suitable acyl chloride or anhydride under basic conditions.
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Introduction of the Cyclopentylpiperidine Moiety: : The cyclopentylpiperidine group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidine nitrogen, followed by the addition of a cyclopentyl halide.
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Methylsulfamoylation: : The final step involves the introduction of the methylsulfamoyl group. This can be accomplished by reacting the intermediate compound with methylsulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzene ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, bases like NaH or KOtBu
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Amines
Substitution: Various N-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(methylsulfamoyl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as a therapeutic agent or as a tool in biochemical studies.
Medicine
In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with biological targets could make it a candidate for the treatment of various diseases.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(methylsulfamoyl)benzamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s structure suggests it could modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethylbenzamide
- N-(1-cyclopentylpiperidin-4-yl)-5-(methylsulfamoyl)benzamide
- N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(ethylsulfamoyl)benzamide
Uniqueness
Compared to similar compounds, N-(1-cyclopentylpiperidin-4-yl)-3,4-dimethyl-5-(methylsulfamoyl)benzamide stands out due to the presence of both the cyclopentylpiperidine and methylsulfamoyl groups. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
